
4-bromo-2-methoxy-N-methylaniline
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Overview
Description
4-Bromo-2-methoxy-N-methylaniline is an organic compound with the molecular formula C8H10BrNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-N-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The bromination step is then carried out to introduce the bromine atom at the desired position. The final step involves the methylation of the amine group to obtain the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 4 participates in NAS due to activation by the electron-withdrawing effect of the adjacent methoxy group. This reaction typically requires elevated temperatures or catalysis:
Mechanism : The methoxy group at position 2 directs nucleophiles to the para position (relative to itself), facilitating substitution at C4. Palladium catalysts enable cross-coupling with boronic acids, forming biaryl structures essential in pharmaceutical intermediates .
Oxidation Reactions
The methoxy and methylamino groups influence oxidation pathways:
Target Group | Reagents | Products | Observations | Source |
---|---|---|---|---|
Methoxy | KMnO₄, H₂SO₄ | Quinones | Requires acidic conditions | |
Aromatic Ring | O₃, CH₂Cl₂/MeOH | Ring-opened dicarbonyls | Ozonolysis at electron-rich positions |
Example : Oxidation with KMnO₄ under acidic conditions converts the methoxy group to a carbonyl, yielding 4-bromo-2-methoxy-N-methylquinone.
Reduction Reactions
The bromine atom and aromatic ring can undergo reductive transformations:
Reaction Type | Reagents/Conditions | Products | Notes | Source |
---|---|---|---|---|
Dehalogenation | H₂, Pd/C, EtOH | 2-Methoxy-N-methylaniline | Complete debromination | |
Ring Hydrogenation | H₂, Rh/Al₂O₃, 50°C | Cyclohexylamine derivative | Selective saturation |
Mechanistic Insight : Catalytic hydrogenation removes bromine or saturates the ring, depending on catalyst choice. Rhodium favors ring hydrogenation, while palladium targets C-Br bonds.
Electrophilic Aromatic Substitution (EAS)
The methoxy group strongly activates the ring toward EAS, directing incoming electrophiles to positions ortho and para to itself:
Electrophile | Conditions | Product | Regioselectivity | Source |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C | 4-Bromo-2-methoxy-5-nitro-N-methylaniline | Nitration at C5 | |
Br₂, FeBr₃ | CH₂Cl₂, RT | 4,5-Dibromo-2-methoxy-N-methylaniline | Bromination at C5 |
Note : Further bromination occurs at C5 due to steric hindrance at C6 from the N-methyl group .
Functionalization of the Amine Group
The N-methylamine group undergoes alkylation and acylation:
Reaction | Reagents | Products | Application | Source |
---|---|---|---|---|
Acylation | AcCl, pyridine | 4-Bromo-2-methoxy-N-methylacetamide | Prodrug synthesis | |
Diazotization | NaNO₂, HCl | Diazonium salt | Intermediate for azides |
Example : Diazonium salts derived from this compound couple with phenols to form azo dyes, though steric bulk limits yields .
Photochemical Reactions
UV irradiation induces homolytic C-Br bond cleavage, generating aryl radicals:
Conditions | Products | Applications | Source |
---|---|---|---|
UV (254 nm), toluene | Radical coupling products | Polymer initiators |
Mechanism : The bromine atom acts as a leaving group, forming a phenyl radical that dimerizes or abstracts hydrogen.
Comparative Reactivity with Analogues
The substitution pattern uniquely affects reactivity compared to similar compounds:
Compound | Key Difference | Reactivity Trend |
---|---|---|
4-Bromo-2-methylaniline | Lacks methoxy group | Slower NAS due to weaker activation |
4-Bromo-3-methoxy-N-methylaniline | Methoxy at C3 | EAS occurs at C4 and C6 |
2-Methoxy-N-methylaniline | Lacks bromine | No NAS; faster EAS |
Scientific Research Applications
4-Bromo-2-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylaniline: Similar structure but lacks the bromine atom.
4-Bromo-2-methylaniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Bromo-2-methoxy-N-methylaniline is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Biological Activity
4-Bromo-2-methoxy-N-methylaniline, an organic compound belonging to the class of aniline derivatives, has garnered attention in various fields of scientific research due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C8H11BrClNO
- Molecular Weight : 252.53 g/mol
- IUPAC Name : this compound; hydrochloride
- Canonical SMILES : CNC1=C(C=C(C=C1)Br)OC.Cl
These properties indicate that the compound contains both electron-donating (methoxy) and electron-withdrawing (bromo) groups, which significantly influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Bromination : The starting material, 2-methoxyaniline, is brominated using bromine or N-bromosuccinimide (NBS).
- Methylation : The resulting compound undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base.
- Hydrochloride Formation : The final product is converted into its hydrochloride salt by reacting with hydrochloric acid.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methoxy group enhances its binding affinity, while the bromo substituent can participate in nucleophilic substitution reactions. This compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of bacteria and fungi .
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity .
Case Studies
- Anticancer Activity : A recent study evaluated the cytotoxic effects of bromo and methoxy-substituted compounds on human cancer cell lines. It was found that these compounds displayed enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that favors halogenated derivatives for anticancer applications .
- Enzyme Inhibition Studies : In vitro studies have demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, indicating potential applications in drug design where enzyme modulation is required .
Pharmaceutical Research
The compound's structural attributes make it a valuable intermediate in the synthesis of pharmaceuticals. Its potential as an enzyme inhibitor opens avenues for developing new therapeutic agents targeting various diseases.
Industrial Uses
In addition to its pharmaceutical applications, this compound is used in the production of dyes and pigments due to its stable chemical properties and reactivity.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Bromo-N-methylaniline | Lacks methoxy group | Different reactivity |
2-Methoxy-N-methylaniline | Lacks bromine atom | Reduced antimicrobial activity |
4-Bromo-2-methoxyaniline | Lacks methyl group on nitrogen | Varies in biological activity |
This table highlights the uniqueness of this compound compared to similar compounds, emphasizing how specific substituents can alter biological properties.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-2-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H10BrNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 |
InChI Key |
NWXKSDVZMMSJMA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
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